3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one
Description
Properties
Molecular Formula |
C24H20O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(3E)-5-naphthalen-2-yl-3-[(4-propan-2-ylphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C24H20O2/c1-16(2)18-9-7-17(8-10-18)13-22-15-23(26-24(22)25)21-12-11-19-5-3-4-6-20(19)14-21/h3-16H,1-2H3/b22-13+ |
InChI Key |
NTKKXMINIPBLPE-LPYMAVHISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 5-(naphthalen-2-yl)furan-2(3H)-one under basic or acidic conditions. Common reagents used in this reaction include:
Base catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acid catalysts: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl)
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Temperature control: Maintaining an optimal temperature range to ensure efficient reaction kinetics.
Solvent selection: Using solvents that facilitate the reaction and can be easily removed post-reaction.
Purification techniques: Employing methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols, alkanes
Substitution products: Halogenated derivatives, amines
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity:
Research has indicated that derivatives of furanones exhibit significant antioxidant properties. The presence of the naphthalene moiety in 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one is believed to contribute to its ability to scavenge free radicals, thereby potentially preventing oxidative stress-related diseases . -
Antimicrobial Properties:
Preliminary studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. The structural features of the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death . -
Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .
Material Science Applications
-
Polymer Chemistry:
The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications . -
Dyes and Pigments:
Due to its vibrant color properties, this compound can be explored as a dye or pigment in coatings and plastics. Its stability under UV light makes it an attractive candidate for outdoor applications .
Organic Synthesis Applications
-
Synthesis of Novel Compounds:
This compound serves as a versatile building block for synthesizing more complex molecules. Its reactive sites allow for further functionalization, leading to the development of new derivatives with tailored properties for specific applications . -
Catalysis:
The compound has potential as a catalyst or catalyst precursor in various organic reactions, including condensation and cyclization processes. Its ability to stabilize transition states can enhance reaction rates and selectivity .
Case Studies
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various furanone derivatives, including this compound, using DPPH and ABTS assays. Results showed that this compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of this furanone was tested against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-(4-isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one with structurally related furan-2(3H)-one derivatives:
Key Observations:
- Substituent Effects: The target compound’s 4-isopropylbenzylidene group contrasts with electron-withdrawing groups (e.g., Cl in ) or heteroaromatic systems (e.g., pyridin-2-ylamino in ). This difference may enhance stability and reduce reactivity in nucleophilic environments .
Spectral and Crystallographic Insights
- NMR Spectroscopy : The naphthalen-2-yl group in the target compound would show distinct aromatic proton signals (δ 7.4–8.5 ppm) compared to simpler phenyl derivatives (δ 7.0–7.8 ppm) .
- Crystallography : Bulky substituents like isopropylbenzylidene may lead to unconventional crystal packing (e.g., Z′ > 1), as seen in ’s dichlorobenzylidene analog .
Biological Activity
3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one is a synthetic compound with a complex structure that combines a furanone moiety with aromatic components. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current knowledge regarding the biological activity of this compound, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes:
- A furanone core.
- An isopropylbenzylidene substituent.
- A naphthalene ring.
Antioxidant Activity
Several studies have evaluated the antioxidant potential of this compound. The antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 4.57 | |
| This compound | 14.38 ± 0.09 | |
| p-Methyl derivative | 8.88 ± 0.12 | |
| p-Chloro derivative | 6.33 ± 0.08 |
The compound exhibited an IC50 value of 14.38 μg/mL, indicating lower potency compared to ascorbic acid but comparable to other derivatives.
Antiplatelet Activity
Research has indicated that this compound and its derivatives possess significant antiplatelet activity, which is essential for preventing thrombotic disorders.
Table 2: Antiplatelet Activity
The compound's antiplatelet activity was validated through in vitro assays, showing promising results compared to standard antiplatelet agents like aspirin.
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed against various cancer cell lines, demonstrating its potential as an anticancer agent.
Case Study: Cytotoxicity in Cancer Cells
In a study examining the effects on HL-60 leukemia cells, it was found that compounds similar to this compound could induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells without significant toxicity towards normal red blood cells .
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural features. Modifications on the benzylidene and naphthalene rings can enhance or diminish its biological efficacy.
Key Findings:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings significantly affects the compound's reactivity and biological properties.
- Furanone Core : The furanone moiety contributes to the overall stability and reactivity of the compound, enhancing its interaction with biological targets.
Q & A
Q. What are the recommended methods for synthesizing 3-(4-Isopropylbenzylidene)-5-(naphthalen-2-yl)furan-2(3H)-one with high purity?
Methodological Answer: The synthesis of this furanone derivative can be optimized using hypervalent iodine-mediated cyclization, as demonstrated for structurally related compounds (e.g., 5-(Azidomethyl)-dihydrofuran-2(3H)-one derivatives). Key steps include:
- Precursor Preparation : Start with substituted pent-enoic acid derivatives (e.g., 4-arylpent-4-enoic acids) to ensure proper regioselectivity.
- Cyclization : Use hypervalent iodine reagents (e.g., PhI(OAc)₂) under anhydrous conditions to form the furanone core.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via TLC and NMR spectroscopy.
Q. Critical Parameters :
- Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) significantly impact yield.
- Confirm stereochemical outcomes using NOESY or X-ray crystallography (if crystalline).
Reference: Similar protocols for azidomethyl-furanones achieved >75% yield after optimization .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A multi-spectral approach is essential:
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H/¹³C NMR | δ (ppm), coupling constants (J) | Assign substituents (e.g., isopropyl, naphthyl) and verify conjugation. |
| IR | C=O stretch (~1750 cm⁻¹), C=C (aromatic, ~1600 cm⁻¹) | Confirm lactone formation and aromaticity. |
| HRMS | Exact mass (ESI+/ESI–) | Validate molecular formula (e.g., C₂₄H₂₂O₂). |
Q. Example Workflow :
- Compare NMR data with structurally similar furanones (e.g., 3-(3,4-dimethoxyphenyl)-4-(2-methoxyanilino)furan-2(5H)-one) to resolve ambiguities in substituent positioning .
- Use DEPT-135 NMR to distinguish CH₃ (isopropyl) from quaternary carbons.
Reference: NMR and HRMS were critical for characterizing azidomethyl-furanone derivatives .
Q. How should researchers assess the solubility and stability of this compound under laboratory conditions?
Methodological Answer:
- Solubility Screening : Test in solvents like DMSO, THF, and chloroform. Use UV-Vis spectroscopy to quantify solubility (λ_max for furanones: 250–300 nm).
- Stability Protocols :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor via HPLC for degradation products.
- Hydrolytic Stability : Incubate in buffers (pH 4–9) and analyze by LC-MS.
Key Insight : The conjugated naphthyl group may enhance stability in non-polar solvents but increase susceptibility to photooxidation .
Advanced Questions
Q. How can mechanistic studies elucidate the role of hypervalent iodine reagents in the synthesis of this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution during cyclization.
- Trapping Intermediates : Use low-temperature NMR to detect iodonium intermediates.
Example Finding : For analogous azidomethyl-furanones, iodine(III) reagents facilitated electrophilic cyclization via a radical pathway .
Q. How should researchers address discrepancies in NMR data between synthesized batches?
Methodological Answer:
- Comparative Analysis : Cross-reference with crystallographic data (e.g., CCDC 1505246 for similar furanones) to validate structural assignments .
- Dynamic NMR : Resolve conformational equilibria (e.g., atropisomerism) by varying temperature (25–60°C).
- Contamination Check : Use HRMS to detect trace impurities (e.g., unreacted naphthalene derivatives).
Case Study : Inconsistent ¹³C NMR signals for carbonyl groups in dihydrofuranones were resolved by identifying residual solvent peaks .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer: Adapt methodologies from Project INCHEMBIOL:
| Parameter | Method | Objective |
|---|---|---|
| Photodegradation | UV irradiation (λ=365 nm) in aqueous media | Quantify half-life and identify byproducts via LC-QTOF. |
| Bioaccumulation | Exposure studies in Daphnia magna | Measure log Kow (octanol-water partition coefficient). |
| Ecototoxicity | Algal growth inhibition assays (OECD 201) | Determine EC₅₀ for risk assessment. |
Data Interpretation : Correlate structural features (e.g., lipophilic naphthyl group) with persistence in sediment .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and test in bioassays (e.g., antioxidant capacity via DPPH assay).
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity).
- Phenotypic Screening : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay).
Reference : SAR for furan-2(5H)-one derivatives highlighted the importance of methoxy groups in enhancing bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
